Structural Differentiation: 3-Benzyl-1,2,4-oxadiazole Core Versus 3-Phenyl Analog — Implications for mGluR5 PAM Activity and DGAT1 Inhibition
The target compound features a 3-benzyl substituent on the 1,2,4-oxadiazole ring. The closest commercially available phenyl analog, 2-(2-fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1257550-80-3), replaces the benzyl group with a directly attached phenyl ring. Published structure–activity relationship (SAR) data for the azetidinyl oxadiazole class demonstrates that aryl substitution pattern on the oxadiazole is the primary determinant of mGluR5 allosteric modulator pharmacology, with para-substitution producing NAM or inactive profiles [1]. Separately, a benzyl-bearing 1,2,4-oxadiazole derivative (ethyl 6-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5-carboxylate) exhibited DGAT1 inhibition with IC₅₀ = 120 nM, establishing that the 3-benzyl-1,2,4-oxadiazol-5-yl substructure is competent for sub-micromolar target engagement [2].
| Evidence Dimension | Oxadiazole C3-substituent identity and associated biological target engagement |
|---|---|
| Target Compound Data | 3-Benzyl-1,2,4-oxadiazol-5-yl (present in target); no direct IC₅₀ data available for target compound |
| Comparator Or Baseline | Comparator A: 3-Phenyl analog (CAS 1257550-80-3) — no published potency data. Comparator B: 3-Benzyl-1,2,4-oxadiazole-containing DGAT1 inhibitor — IC₅₀ = 120 nM (CHEMBL1258709). Comparator C: 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole HCl (CAS 1351620-40-0) — Sirt2 IC₅₀ = 3.2 µM. |
| Quantified Difference | Benzyl (target) vs phenyl (analog): SAR from mGluR5 class indicates benzyl extension can shift PAM/NAM pharmacology. 3-Benzyl oxadiazole scaffold demonstrates confirmed DGAT1 IC₅₀ = 120 nM in a related chemotype. |
| Conditions | mGluR5: functional assay (cell-based calcium flux). DGAT1: recombinant human DGAT1 expressed in baculovirus-infected insect cells, 2 hr incubation. Sirt2: recombinant enzyme inhibition assay. |
Why This Matters
The benzyl group on the oxadiazole differentiates the target from the more common 3-phenyl analogs and, based on class SAR, may confer a distinct target selectivity profile (e.g., DGAT1 vs mGluR5), which is critical for procurement decisions in target-specific screening campaigns.
- [1] Packiarajan M, Mazza Ferreira CG, Hong SP, White AD, et al. Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. 2012;22(20):6469-6474. View Source
- [2] BindingDB Entry BDBM50328383 / CHEMBL1258709. Ethyl 6-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5-carboxylate. DGAT1 IC₅₀ = 120 nM. Assay: Inhibition of human liver flag-tagged DGAT1 expressed in baculovirus-infected insect cells after 2 hrs. View Source
